Dodovislactone A
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Description
Scientific Research Applications
Isolation and Structural Analysis : Dodovislactone A was isolated from the aerial parts of Dodonaea viscosa. This compound is classified as a clerodane diterpenoid and its structure was established through extensive spectroscopic analysis (Gao et al., 2013).
Antifungal Properties : A study on Lactobacillus plantarum AF1 isolated from kimchi identified an antifungal compound, δ-dodecalactone, which demonstrates strong antifungal activity against various molds and yeasts. Although this is not directly this compound, it shares a similar lactone structure and highlights the potential antifungal properties of lactones (Yang et al., 2011).
Gastroprotective Effect : Dodonaea viscosa, the source of this compound, was studied for its gastroprotective effects in various experimental ulcer models. The hexane extract of this plant, potentially containing this compound, showed significant protection against ethanol and indomethacin-induced gastric lesions (Arun & Asha, 2008).
Melanogenesis Inhibition : Dodoviscin A, another compound isolated from Dodonaea viscosa, inhibits melanogenesis in mouse B16-F10 melanoma cells. This study provides insight into the potential cosmetic and therapeutic applications of compounds isolated from Dodonaea viscosa, which could be relevant for this compound (Yan et al., 2013).
Phytochemical Composition : An investigation of the extraction process and phytochemical composition of preparations of Dodonaea viscosa was conducted. This study provides a broader understanding of the phytochemicals present in Dodonaea viscosa, which includes this compound (Shanmugavasan & Ramachandran, 2011).
Properties
IUPAC Name |
methyl 3-(7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-12-7-10-18-11-22-16(20)13(18)5-4-6-14(18)17(12,2)9-8-15(19)21-3/h5,12,14H,4,6-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJPXUVIKWWZNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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